

Solubility Profile of 4-Bromothiobenzamide: A Technical Guide for Researchers

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Compound of Interest

Compound Name: **4-Bromothiobenzamide**

Cat. No.: **B1270958**

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An in-depth guide for researchers, scientists, and drug development professionals on the solubility of **4-Bromothiobenzamide** in common laboratory solvents, outlining experimental protocols for its determination.

Introduction

4-Bromothiobenzamide (CAS No. 26197-93-3) is a sulfur-containing organic compound with a molecular weight of 216.10 g/mol .^{[1][2][3]} It is recognized for its utility as a building block in organic synthesis and pharmaceutical research, particularly in the creation of thiourea, thiazole, and thiazolidine derivatives.^[4] Given its role as an intermediate in the development of potential therapeutic agents and agrochemicals, a thorough understanding of its solubility in various solvents is critical for reaction optimization, purification, formulation, and analytical method development.^[4]

This technical guide provides a comprehensive overview of the available solubility information for **4-Bromothiobenzamide** and presents detailed experimental protocols for its quantitative determination. While publicly available quantitative solubility data is limited, this guide equips researchers with the necessary methodologies to generate this crucial data in their own laboratories.

Physicochemical Properties

- Molecular Formula: C₇H₆BrNS^{[1][2][5]}

- Appearance: White to pale brown or yellow solid[4][5]
- Melting Point: 139-146 °C[1][3][4]

Quantitative Solubility Data

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data (e.g., in mg/mL or mol/L) for **4-Bromothiobenzamide** across a range of common laboratory solvents. The compound is described as sparingly soluble in water.[5] One study reports the use of chloroform for recrystallization, indicating a degree of solubility in this solvent.[6]

To facilitate a systematic approach for researchers, the following table is provided as a template to be populated with experimentally determined solubility data.

Solvent	Molarity (mol/L)	g/L	mg/mL	Qualitative Solubility
Water				
Ethanol				
Methanol				
Acetone				
Dichloromethane				
Chloroform				
Ethyl Acetate				
Hexane				
Dimethyl Sulfoxide (DMSO)				

Experimental Protocols for Solubility Determination

The following section details a robust and widely accepted methodology for determining the thermodynamic solubility of **4-Bromothiobenzamide**. The isothermal shake-flask method is considered the gold standard for generating accurate and reproducible equilibrium solubility data.

Objective:

To determine the equilibrium solubility of **4-Bromothiobenzamide** in selected organic solvents at a specified temperature (e.g., 25 °C).

Materials:

- **4-Bromothiobenzamide** (of known purity)
- Selected solvents (e.g., HPLC grade)
- Analytical balance
- Vials with screw caps
- Thermostatically controlled shaker or water bath
- Centrifuge
- Syringes and syringe filters (e.g., 0.45 µm PTFE)
- Calibrated volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

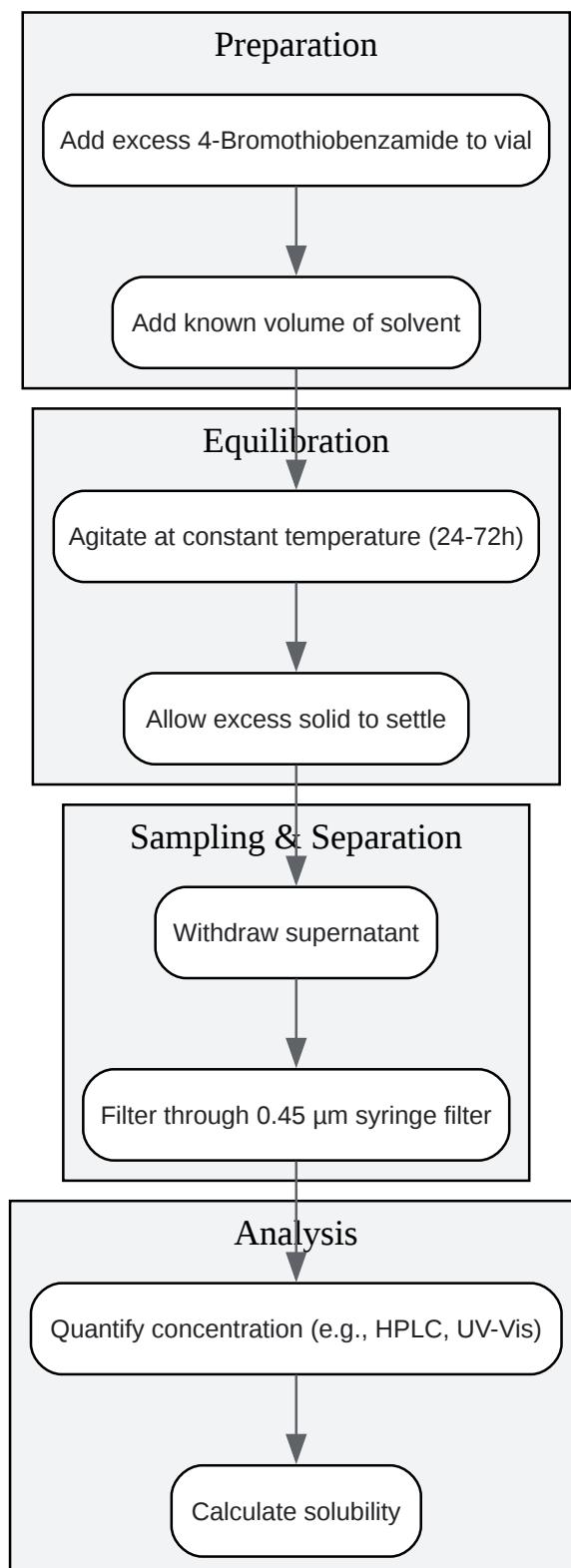
- Preparation of Saturated Solutions:
 - Add an excess amount of **4-Bromothiobenzamide** to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

- Add a known volume or mass of the selected solvent to each vial.
- Securely cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.
 - Agitate the samples for a sufficient period to allow the system to reach equilibrium. This typically ranges from 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solute is no longer changing.
- Sample Collection and Preparation:
 - Once equilibrium is established, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to permit the excess solid to settle.
 - Carefully withdraw a sample of the supernatant using a syringe.
 - Immediately filter the sample through a syringe filter into a clean vial. This step must be performed swiftly to prevent any temperature changes that could alter the solubility.
- Analysis (Using HPLC):
 - Preparation of Standard Solutions: Prepare a series of standard solutions of **4-Bromothiobenzamide** of known concentrations in the chosen solvent.
 - Calibration Curve: Generate a calibration curve by plotting the peak area (or height) from the HPLC chromatograms of the standard solutions against their corresponding concentrations.
 - Sample Analysis: Dilute the filtered sample to a concentration that falls within the range of the calibration curve. Inject the diluted sample into the HPLC system and record the chromatogram.

- Concentration Determination: Determine the concentration of **4-Bromothiobenzamide** in the diluted sample using the established calibration curve.
- Calculation of Solubility:
 - Calculate the original concentration of **4-Bromothiobenzamide** in the saturated solution, accounting for the dilution factor.
 - Express the solubility in the desired units (e.g., mg/mL, mol/L).

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

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